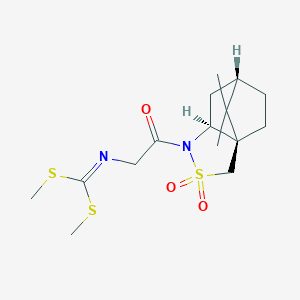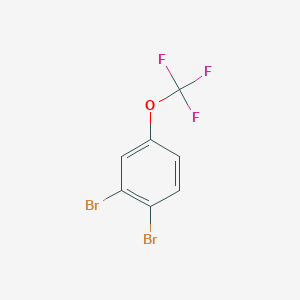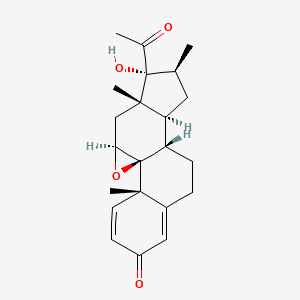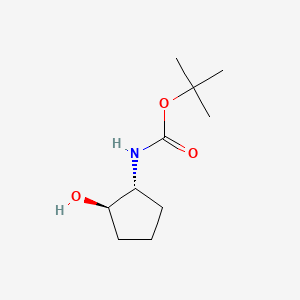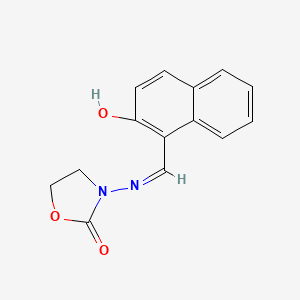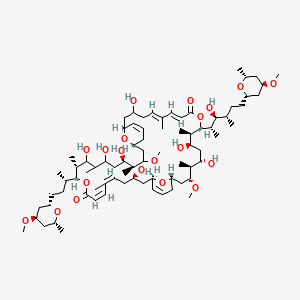![molecular formula C29H37D4NO4 B1148282 (5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol CAS No. 136781-89-0](/img/structure/B1148282.png)
(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol
Descripción general
Descripción
The compound of interest belongs to the class of morphinan derivatives, which are significant for their structural complexity and potential biological activity. Morphinans are a group of naturally occurring and synthetic compounds that are structurally related to morphine, a principal constituent of opium. They are known for their wide range of pharmacological properties, including analgesic effects. The specific compound discussed here involves complex functional groups and stereochemistry, indicating a sophisticated synthesis process and diverse chemical behavior.
Synthesis Analysis
The synthesis of morphinan derivatives often involves multi-step reactions that incorporate various functional groups into the morphinan skeleton. A relevant example includes the synthesis of 6,14-ethenomorphinan derivatives through condensation and cyclization reactions, starting from simpler morphinan precursors (Yavuz & Yıldırır, 2010). These processes are crucial for introducing specific functional groups and creating the complex molecular architecture characteristic of the compound .
Molecular Structure Analysis
The molecular structure of morphinan derivatives is characterized by a rigid morphine structure, including the 6,14-endo-etheno bridge and various substituents that define their stereochemistry and activity. High-resolution mass spectrometry (HR-MS) and various spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and 2D-NMR are instrumental in confirming the structures of synthesized compounds (Yavuz & Yıldırır, 2010).
Chemical Reactions and Properties
Morphinan derivatives undergo various chemical reactions that modify their structure and properties. For instance, the formic acid catalyzed rearrangement of thevinols demonstrates the reactivity of the morphinan skeleton under acidic conditions, leading to structural rearrangements and the formation of new derivatives (Grundt et al., 2003). These reactions are significant for understanding the chemical behavior and potential modifications of the compound of interest.
Physical Properties Analysis
The physical properties of morphinan derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Techniques like X-ray crystallography provide insights into the arrangement of atoms within the crystal lattice, revealing the conformational preferences and intermolecular interactions that govern their physical properties (Odabaşoǧlu et al., 2009).
Chemical Properties Analysis
The chemical properties of morphinan derivatives, including reactivity, acidity/basicity, and pharmacological activity, are closely related to their molecular structure. Studies on the biological evaluation of morphinan derivatives highlight their potential as opioid receptor antagonists and their selectivity towards mu opioid receptors, demonstrating the impact of structural modifications on biological activity (Schmidhammer et al., 1989).
Propiedades
IUPAC Name |
(1S,2S,6R,14R,16R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29?/m1/s1/i6D2,16D2/t17?,20-,21-,24-,26+,27-,28+,29? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRJXGBAOAMLHD-LXUQYKFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC1C([2H])([2H])N2CC[C@]34[C@@H]5C6(CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)C[C@@H]6[C@@](C)(C(C)(C)C)O)OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016173 | |
| Record name | (5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol | |
CAS RN |
136781-89-0 | |
| Record name | (5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136781-89-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-Chlorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1148200.png)
